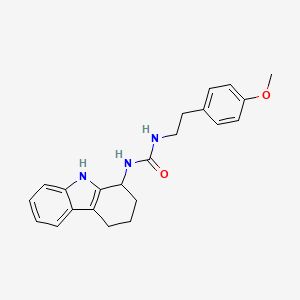![molecular formula C17H16N6OS B10987240 N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B10987240.png)
N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothiazole ring and a triazolopyridazine ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Formation of Triazolopyridazine Ring: The triazolopyridazine ring can be synthesized by the reaction of hydrazine derivatives with pyridazine derivatives under specific conditions.
Coupling Reaction: The final step involves the coupling of the benzothiazole and triazolopyridazine rings through a propanamide linker. This can be achieved using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases, including cancer, infections, and neurological disorders.
Industry: As a precursor for the synthesis of materials with specific properties, such as dyes, polymers, and catalysts.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-3-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
- N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-5-yl)propanamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is unique due to its specific substitution pattern and the combination of benzothiazole and triazolopyridazine rings. This unique structure may confer specific biological activities and properties that are not present in similar compounds.
Properties
Molecular Formula |
C17H16N6OS |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C17H16N6OS/c1-10-12(11(2)22-23-9-18-21-16(10)23)7-8-15(24)20-17-19-13-5-3-4-6-14(13)25-17/h3-6,9H,7-8H2,1-2H3,(H,19,20,24) |
InChI Key |
HPVZHQDQGKNGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B10987173.png)

![methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate](/img/structure/B10987192.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10987196.png)
![methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10987201.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B10987204.png)
![3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B10987207.png)
![N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B10987210.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B10987217.png)
![6-Methoxypyridin-3-yl 2-({4-[(6-methoxypyridin-3-yl)amino]-4-oxobutanoyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10987223.png)
![[1-({[3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10987225.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10987230.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B10987231.png)
![2-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10987233.png)
